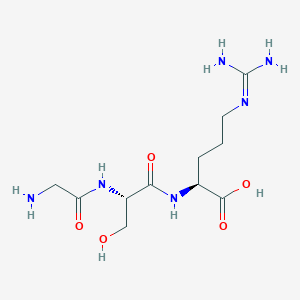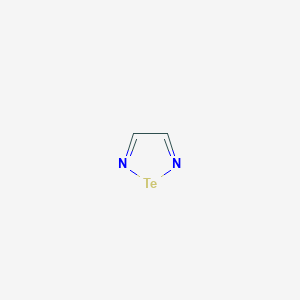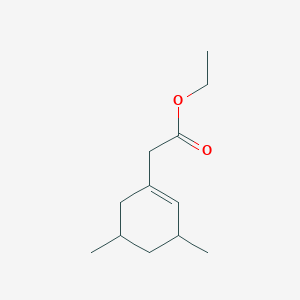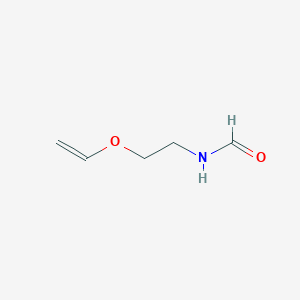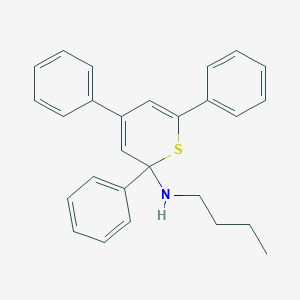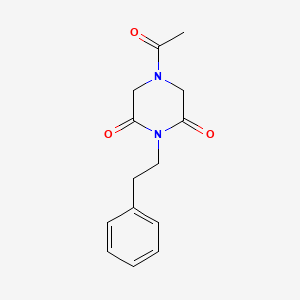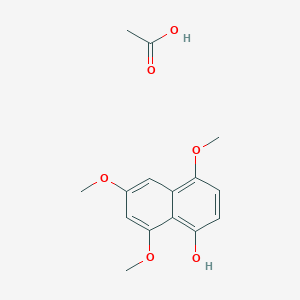
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted nitrile and a methylsulfanyl-substituted compound, the reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)phenylacetic acid: Similar in having a methylsulfanyl group but differs in the overall structure and functional groups.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares the methylsulfanyl group but has different substituents and ring structure.
Uniqueness
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is unique due to its combination of sulfur and nitrogen atoms within an oxazine ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
80532-88-3 |
|---|---|
Molecular Formula |
C12H8N2OS2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C12H8N2OS2/c1-17-11-9(7-13)12(16)15-10(14-11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
VAPCQHUFVUGRBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



